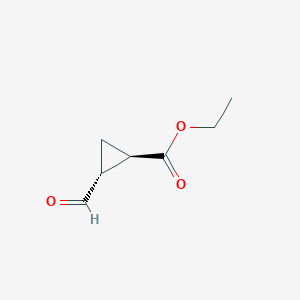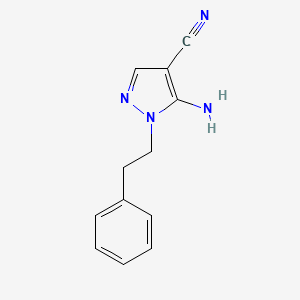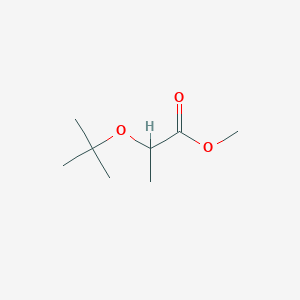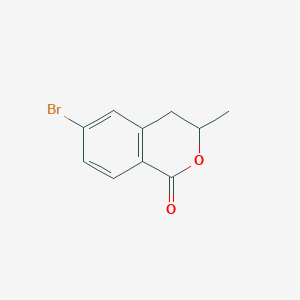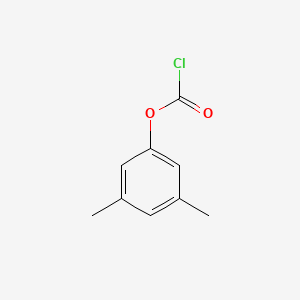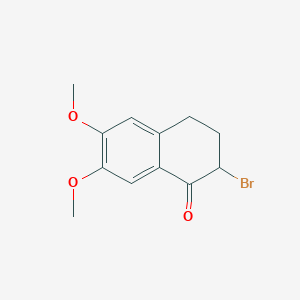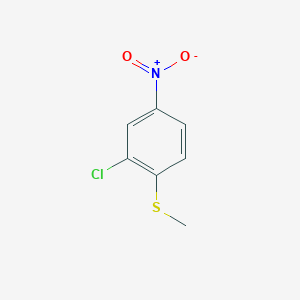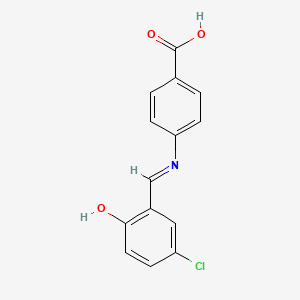
4-(5-Chlorosalicylideneamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorosalicylideneamino)benzoic acid is an organic compound that features a benzene ring substituted with a chloro group, a hydroxy group, and a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorosalicylideneamino)benzoic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorosalicylideneamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methyleneamino group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various substituted benzoic acids and benzaldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Chlorosalicylideneamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(5-Chlorosalicylideneamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate cellular processes like inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 4-(5-Chlorosalicylideneamino)benzoic acid derivatives
- Indole derivatives with similar substitution patterns .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
71937-06-9 |
|---|---|
Molecular Formula |
C14H10ClNO3 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-3-6-13(17)10(7-11)8-16-12-4-1-9(2-5-12)14(18)19/h1-8,17H,(H,18,19) |
InChI Key |
BYQLBBHRPPYIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
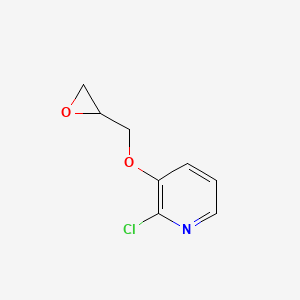
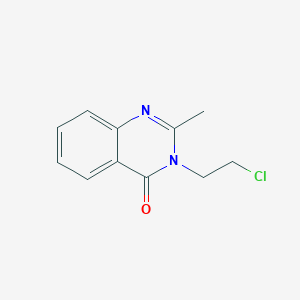
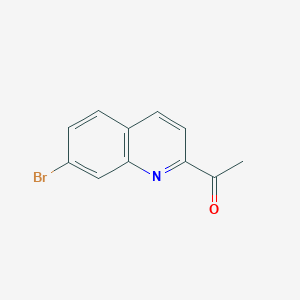
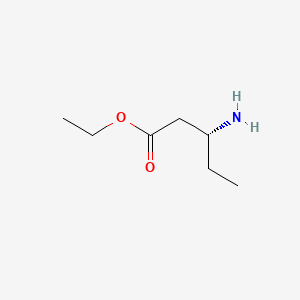
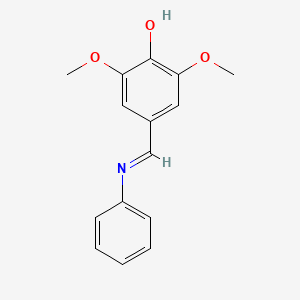
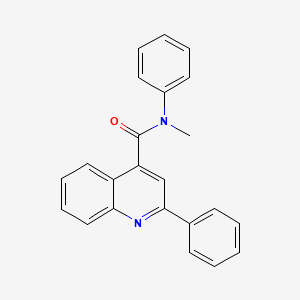
![2-methyl-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B8786397.png)
